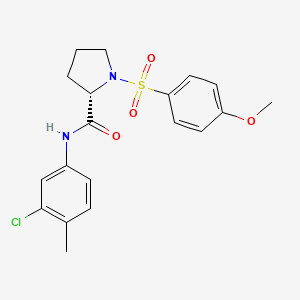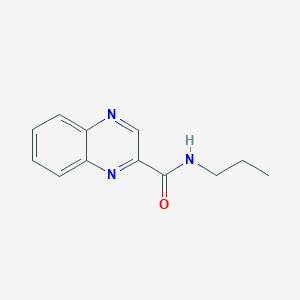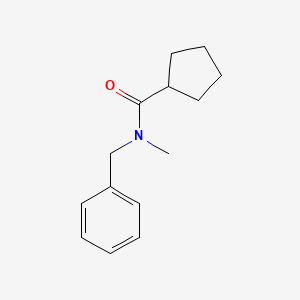![molecular formula C13H12FNO2 B7475593 N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)
N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide, also known as FUM-FM, is a synthetic compound that belongs to the family of furan carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic applications in treating various diseases.
Wirkmechanismus
The mechanism of action of N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide is not fully understood. However, it is believed to act by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has also been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression and play a role in various diseases.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the disease model and the dose used. In cancer research, N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has been shown to induce apoptosis and inhibit cell proliferation by downregulating the expression of various oncogenes, such as c-Myc and Bcl-2. In inflammation research, N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. In neurological disorder research, N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has been shown to improve cognitive function and reduce neuroinflammation by modulating the expression of various genes involved in synaptic plasticity and neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with a high degree of purity. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action is well-understood. However, N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide also has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its efficacy in some disease models.
Zukünftige Richtungen
There are several future directions for N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide research. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide in vivo to determine its bioavailability and efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide and to identify its molecular targets. Finally, more research is needed to investigate the potential therapeutic applications of N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide in other diseases, such as cardiovascular disease and metabolic disorders.
Conclusion:
In conclusion, N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. Its mechanism of action is well-understood, and it has been extensively studied for its biochemical and physiological effects. However, further research is needed to optimize the synthesis method, investigate the pharmacokinetics and pharmacodynamics, and identify its molecular targets. N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has the potential to be a valuable tool for understanding disease mechanisms and developing novel therapies.
Synthesemethoden
The synthesis of N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with 2-furancarboxylic acid. The resulting compound is then reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with N-methylpiperazine to yield N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide. The overall yield of this process is around 50%.
Wissenschaftliche Forschungsanwendungen
N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorder research, N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-15(13(16)12-3-2-8-17-12)9-10-4-6-11(14)7-5-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNMSXMPRGUZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

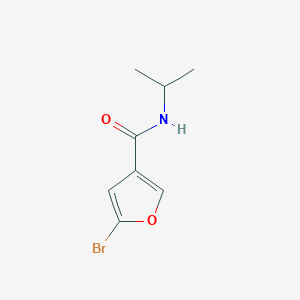
![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)
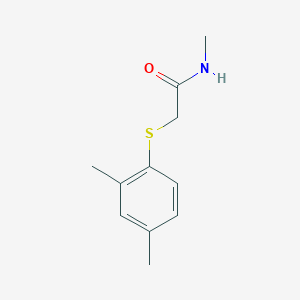
![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)

